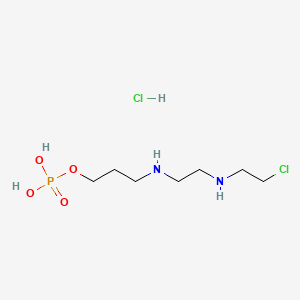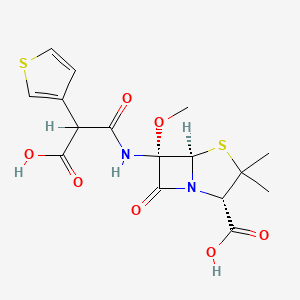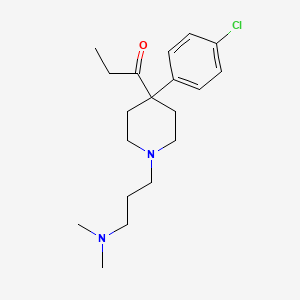
2-Hydroxypropyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxypropyl dihydrogen phosphate is a hydroxyalkyl phosphate consisting of propane-1,2-diol having a phosphate group at the 1-position. It derives from a propane-1,2-diol. It is a conjugate acid of a 2-hydroxypropyl phosphate(2-).
Applications De Recherche Scientifique
Skeletal Metabolism : A study by Silverberg et al. (1986) investigated the effects of phosphate administration on human skeletal metabolism. They found that brief periods of phosphate administration could be beneficial in treating disorders associated with low bone turnover, such as osteoporosis (Silverberg et al., 1986).
Cyto-toxicity and Biocompatibility : Weaver et al. (2010) explored the biocompatibility and cytotoxicity of a family of choline phosphate ionic liquids, including choline dihydrogen phosphate. They found potential use as a stabilizing excipient for protein therapeutics (Weaver et al., 2010).
Allergic Contact Dermatitis : Research by Lomholt et al. (2001) identified sodium dihydroxycetyl phosphate as a contact allergen in a cosmetic product, suggesting its potential allergenic properties in certain applications (Lomholt et al., 2001).
Antiviral Activity : Yao et al. (2020) studied the antiviral activity of hydroxychloroquine, which shares a mechanism of action with chloroquine phosphate, against SARS-CoV-2 in vitro (Yao et al., 2020).
Flame Retardants and Plasticizers : Bastiaensen et al. (2021) assessed human exposure to various organophosphate flame retardants and plasticizers, including their potential developmental and carcinogenic effects (Bastiaensen et al., 2021).
Thermal Inactivation and Aggregation in Proteins : Maloletkina et al. (2010) investigated the effect of 2-hydroxypropyl-beta-cyclodextrin on thermal aggregation of proteins, finding that it accelerates aggregation due to destabilization of the enzyme molecule (Maloletkina et al., 2010).
Mouse Skin Carcinogenicity Tests : A study by Van Duuren et al. (1978) on the carcinogenic activity of various flame retardants, including phosphate-related compounds, revealed the potential carcinogenic effects of some flame retardants (Van Duuren et al., 1978).
H2PO4− Fluorescent Sensors : Zhang et al. (2014) reviewed the progress in developing fluorescent sensors for dihydrogen phosphate, highlighting their applications in chemistry and life sciences (Zhang et al., 2014).
Organomineral Crystal Growth : Horiuchi et al. (1995) studied the organomineral material 2-Amino-5-nitropyridinium dihydrogen phosphate, focusing on its quadratic optical nonlinear properties (Horiuchi et al., 1995).
Gastrointestinal Physiology : A study by Ebihara et al. (2006) on hydroxypropyl-distarch phosphate from potato starch found it influences fecal output and mineral absorption in rats (Ebihara et al., 2006).
Propriétés
Numéro CAS |
10602-14-9 |
|---|---|
Nom du produit |
2-Hydroxypropyl dihydrogen phosphate |
Formule moléculaire |
C3H9O5P |
Poids moléculaire |
156.07 g/mol |
Nom IUPAC |
2-hydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H9O5P/c1-3(4)2-8-9(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |
Clé InChI |
PDKDLYHHQBVFJL-UHFFFAOYSA-N |
SMILES |
CC(COP(=O)(O)O)O |
SMILES canonique |
CC(COP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




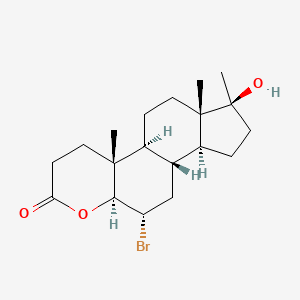
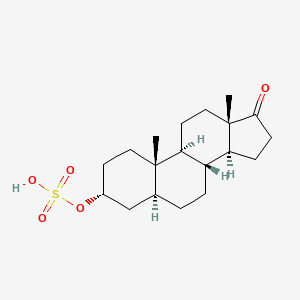
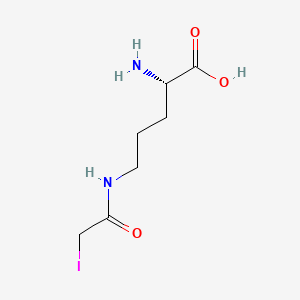
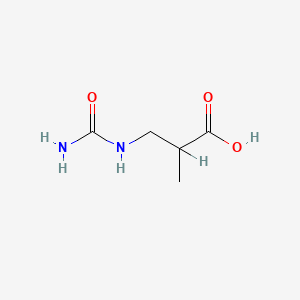
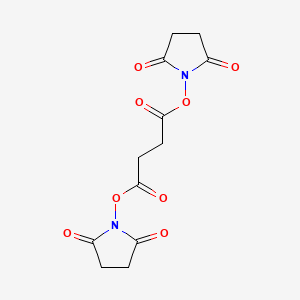
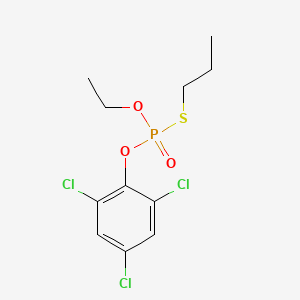
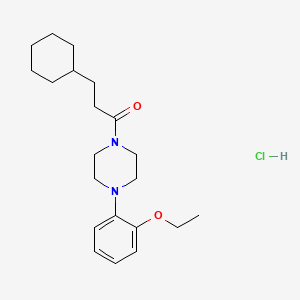

![Trimethyl-[[4-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1212902.png)
